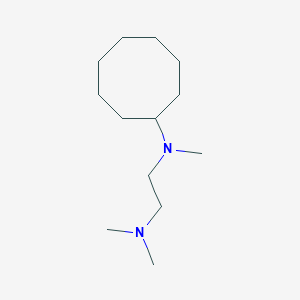![molecular formula C12H11BrCl2N2O B5061142 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMEB is a quaternary ammonium salt that belongs to the imidazole family of compounds. It has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of DIMEB is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. In cancer cells, DIMEB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. In bacteria, it disrupts the cell membrane, leading to cell death. In cancer cells, it inhibits the activity of topoisomerase II, leading to cell death. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
DIMEB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and insecticidal properties. However, its use in cancer research is limited due to its potential toxicity to healthy cells. Additionally, its use in agriculture is limited due to its potential environmental impact.
Zukünftige Richtungen
There are several future directions for the research on DIMEB. In medicine, further studies are needed to determine its potential use in cancer treatment. In agriculture, further studies are needed to determine its potential use as a pesticide with minimal environmental impact. In material science, further studies are needed to determine its potential use in the synthesis of metal-organic frameworks with unique properties. Additionally, further studies are needed to determine the mechanism of action of DIMEB and its potential toxicity to healthy cells.
Synthesemethoden
DIMEB can be synthesized using various methods, including the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a solvent such as acetonitrile. The yield of DIMEB using these methods ranges from 50-90%.
Wissenschaftliche Forschungsanwendungen
DIMEB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DIMEB has been shown to have antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, DIMEB has been shown to have insecticidal properties against various pests, including aphids and whiteflies. In material science, DIMEB has been studied for its potential use in the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O.BrH/c1-15-4-5-16(8-15)7-12(17)9-2-3-10(13)11(14)6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAIFBGFQGWHPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5061066.png)
![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)


![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5061087.png)


![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)

![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)